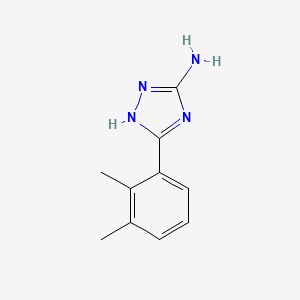
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,3-dimethylphenyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,3-dimethylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.
Applications De Recherche Scientifique
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may interact with enzymes involved in metabolic pathways or receptors in the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylphenyl isocyanate: Another compound with a similar phenyl group but different functional groups.
2,3-Dimethylphenylhydrazine: A precursor in the synthesis of the triazole compound.
Medetomidine: An imidazole derivative with similar structural features and biological activities.
Uniqueness
3-(2,3-Dimethylphenyl)-1H-1,2,4-triazol-5-amine is unique due to its specific triazole ring structure and the presence of the 2,3-dimethylphenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
| 1016495-51-4 | |
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-6-4-3-5-8(7(6)2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |
Clé InChI |
JQBDYWGWGVQURW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=NC(=NN2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


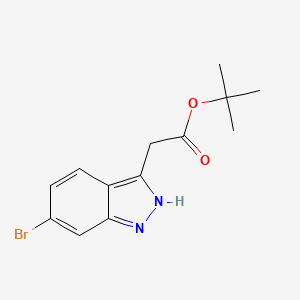
![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)

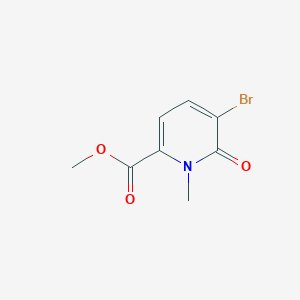

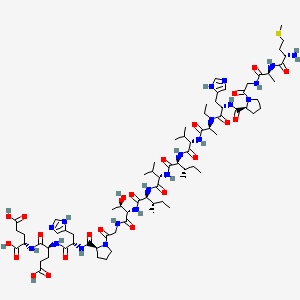

![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
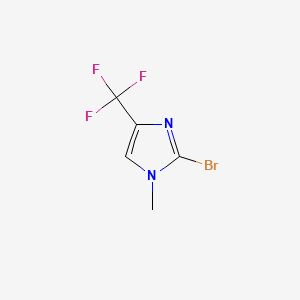
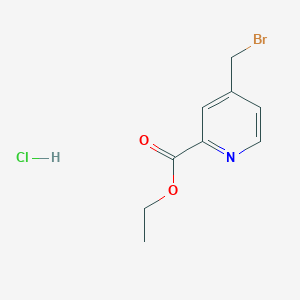
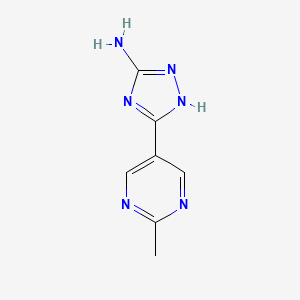
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
